3-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
3-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is a heterocyclic organic compound that features a pyrazole ring substituted with a methyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the nitration of a precursor pyrazole compound. One common method involves the reaction of 4-methyl-1H-pyrazole with nitric acid and sulfuric acid to introduce the nitro group at the 3-position. The resulting nitro compound is then reacted with a suitable propanoic acid derivative to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Oxidation: The pyrazole ring can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or alkylating agents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 3-(4-amino-1H-pyrazol-1-yl)propanoic acid.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Oxidation: Oxidized pyrazole derivatives with additional functional groups.
Scientific Research Applications
3-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical compounds.
Materials Science: Incorporated into polymers and other materials to enhance their properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Similar structure but with different substituents on the pyrazole ring.
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid: Similar structure with additional methyl groups.
Uniqueness
3-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both a nitro group and a propanoic acid moiety provides a versatile scaffold for further chemical modifications and applications .
Properties
IUPAC Name |
3-(4-methyl-3-nitropyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-5-4-9(3-2-6(11)12)8-7(5)10(13)14/h4H,2-3H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUVZNHNIZKCJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1[N+](=O)[O-])CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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